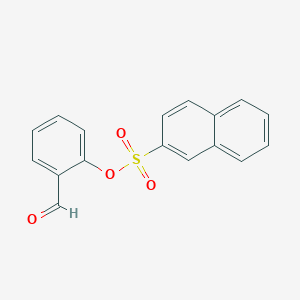
2-Formylphenyl naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formylphenyl naphthalene-2-sulfonate is an organic compound with the molecular formula C17H12O4S and a molecular weight of 312.34 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a naphthalene-2-sulfonate moiety. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
2-Formylphenyl naphthalene-2-sulfonate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
Target of Action
Similar compounds like 2-naphthalenesulfonic acid have been found to interact with proteins such as prothrombin and trypsin-1 .
Biochemical Pathways
Sulfonated aromatic compounds like naphthalene sulfonates are known to participate in various biological processes .
Result of Action
A related compound, 2-[(2-sulfanyl-1h-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate, was synthesized and characterized using ir, 1h and 13c nmr spectroscopy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Formylphenyl naphthalene-2-sulfonate are largely determined by its molecular structure. It is a derivative of sulfonic acid which contains a naphthalene functional unit . The compound is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as naphthalene sulfonates have been found to resist biodegradation and accumulate to toxic levels, affecting aquatic fauna
Molecular Mechanism
It is known that naphthalene sulfonates can undergo various reactions, some of which are commercially important
Temporal Effects in Laboratory Settings
It is known that the sulfonation reaction of naphthalene is reversible and can be controlled by temperature .
Dosage Effects in Animal Models
Related compounds such as 2-naphthalene sulfonate have been found to have toxic effects in blood cells of Channa punctatus .
Metabolic Pathways
It is known that naphthalene can be metabolized through 1,2-dihydroxynaphthalene and salicylate to catechol, which is then degraded by the meta pathway .
Transport and Distribution
It is known that sulfonated aromatic compounds are highly water-soluble and can pass through water-treatment plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylphenyl naphthalene-2-sulfonate typically involves the condensation of 2-naphthol with an aldehyde in the presence of a Lewis acid catalyst. Common catalysts used in this reaction include ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN) . The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures, to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process typically includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Formylphenyl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) at elevated temperatures.
Major Products
Oxidation: 2-Carboxyphenyl naphthalene-2-sulfonate.
Reduction: 2-Hydroxymethylphenyl naphthalene-2-sulfonate.
Substitution: Various substituted phenyl naphthalene-2-sulfonates depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Phenyl naphthalene-2-sulfonate: Similar structure but lacks the formyl group, resulting in different reactivity and applications.
2-Naphthalenesulfonic acid: Contains a sulfonic acid group instead of a sulfonate ester, leading to different chemical properties and uses.
Uniqueness
2-Formylphenyl naphthalene-2-sulfonate is unique due to the presence of both a formyl group and a sulfonate group, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic chemistry and related fields.
Properties
IUPAC Name |
(2-formylphenyl) naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-12-15-7-3-4-8-17(15)21-22(19,20)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVNRWSFOHARBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2434644.png)
![Ethyl 3-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2434646.png)
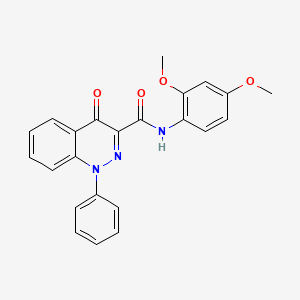
![2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone](/img/structure/B2434648.png)
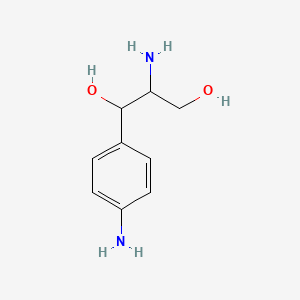
![1,3,9-trimethyl-8-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434652.png)
![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)

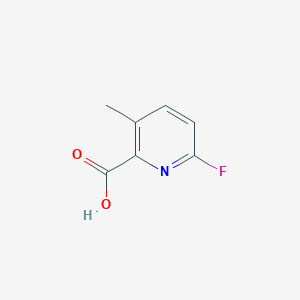
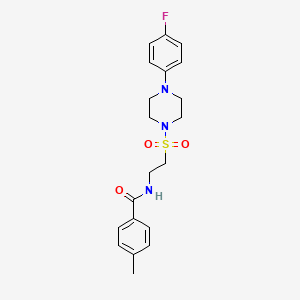
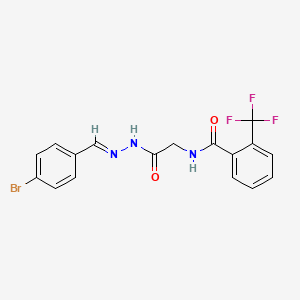
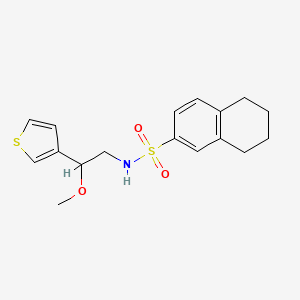
![1-(3-chlorophenyl)-5-[2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2434662.png)

